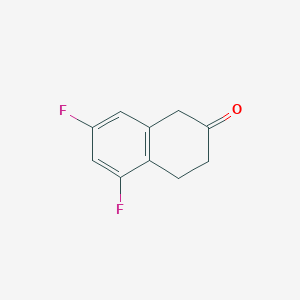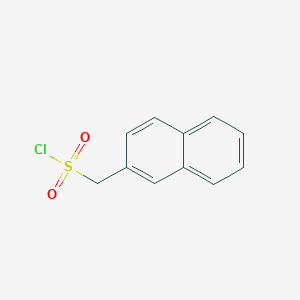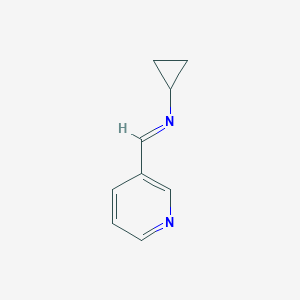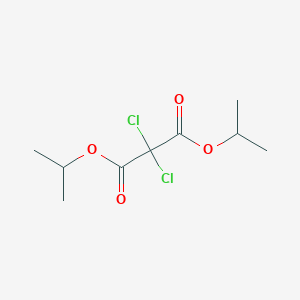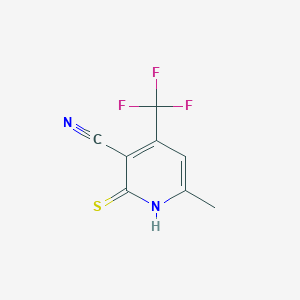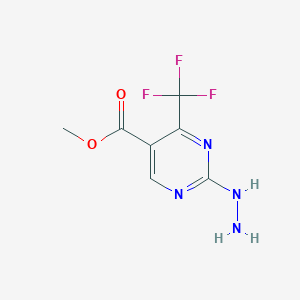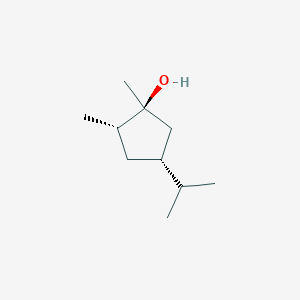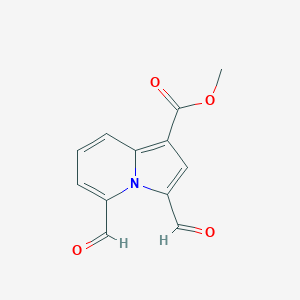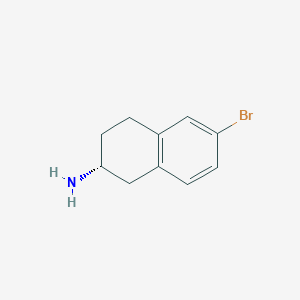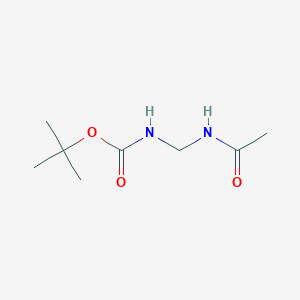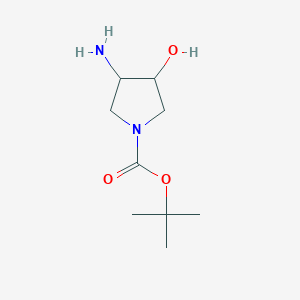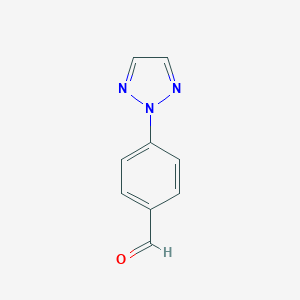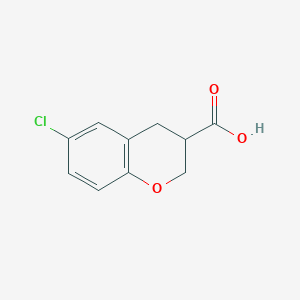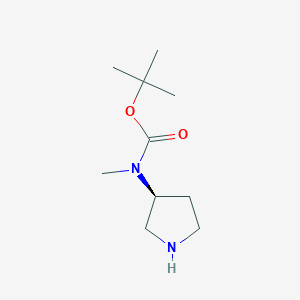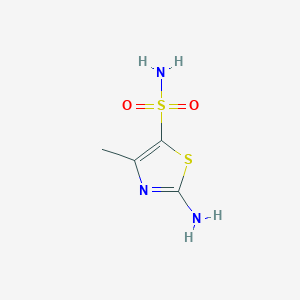
2-氨基-4-甲基-1,3-噻唑-5-磺酰胺
描述
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .科学研究应用
Anticancer Research
Specific Scientific Field
Oncology and cancer research.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
has been investigated for its antitumor properties. Thiazolesulfonamides, including thiazole-4-sulfonamides and thiazole-5-sulfonamides, have been proposed as inhibitors of various kinases involved in cancer pathways, such as ATM, DNA-PK, PI3Kα, and Raf kinases . These kinases play crucial roles in cell growth, proliferation, and survival.
Experimental Procedures
Researchers typically perform in vitro studies using cancer cell lines. They treat the cells with varying concentrations of the compound and assess its effects on cell viability, apoptosis, and cell cycle progression. Techniques such as MTT assays, flow cytometry, and Western blotting are commonly employed.
Results and Outcomes
Studies have shown that 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide inhibits cancer cell growth and induces apoptosis. Quantitative data includes IC₅₀ values (the concentration required to inhibit cell growth by 50%) and dose-response curves. Further investigations may explore its mechanism of action and potential synergy with other anticancer agents.
Antibacterial Research
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
The compound has moderate to high antibacterial activity. Researchers investigate its effectiveness against bacterial strains, including multidrug-resistant ones.
Experimental Procedures
In vitro assays assess bacterial growth inhibition using minimum inhibitory concentration (MIC) assays. Molecular docking studies may predict the compound’s binding affinity to bacterial enzymes or proteins.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
demonstrates promising antibacterial effects. Compound 11, for instance, shows activity against E. coli, while compounds 7 and 9 exhibit antioxidant potential . Further studies explore structure-activity relationships and potential clinical applications.
安全和危害
未来方向
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
属性
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


